tert-Butyl (5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Description
tert-Butyl (5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boron-containing aryl carbamate derivative. Its structure includes:
- tert-Butyl carbamate group: A protective group for amines, enhancing stability and modulating solubility in organic solvents.
- Fluorine substituent: Introduces electronic effects (e.g., increased electrophilicity) and influences metabolic stability.
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic ester moiety enabling Suzuki-Miyaura cross-coupling reactions, critical in drug discovery and materials science .
This compound is synthesized via palladium-catalyzed borylation or nucleophilic substitution reactions. Its applications span medicinal chemistry (e.g., as a precursor for kinase inhibitors) and materials science (e.g., polymer synthesis) due to its reactivity and functional versatility.
Properties
Molecular Formula |
C18H27BFNO4 |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
tert-butyl N-[5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C18H27BFNO4/c1-11-13(19-24-17(5,6)18(7,8)25-19)9-12(20)10-14(11)21-15(22)23-16(2,3)4/h9-10H,1-8H3,(H,21,22) |
InChI Key |
VOUDGUUBKHGUAM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)NC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves multiple steps. One common method includes the reaction of 5-fluoro-2-methylphenylboronic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The product is then purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura reaction typically yields biaryl compounds, while oxidation and reduction reactions yield alcohols and hydrocarbons, respectively .
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl (5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the modification of biological activity, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of tert-Butyl (5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. In cross-coupling reactions, the boronic ester group forms a complex with palladium catalysts, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a transient palladium-boron complex, which undergoes reductive elimination to yield the final product .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Boron-Containing Carbamates
Key Observations :
- The target compound is distinguished by its fluorine substitution and phenyl core, balancing electronic effects and steric accessibility.
- Bromine-containing analogs (e.g., ) exhibit higher molecular weights and altered reactivity (e.g., slower Suzuki coupling due to bromine’s bulk).
- Heterocyclic derivatives (e.g., benzo[b]thiophene in ) enhance π-π stacking in biological targets but reduce solubility.
Table 2: Reactivity Profiles in Cross-Coupling Reactions
Key Findings :
Key Insights :
- The target compound’s fluorine atom enhances EGFR binding affinity compared to methoxy-substituted analogs (e.g., ).
- Cyanated benzo[b]thiophene derivatives (e.g., ) show superior PARP-1 inhibition but face solubility challenges in vivo.
Biological Activity
GSK-3β Inhibition
One of the most notable biological activities of this compound is its inhibition of Glycogen Synthase Kinase 3β (GSK-3β). In a comprehensive study, the compound demonstrated significant inhibitory potency against GSK-3β, with an IC50 value in the nanomolar range . The table below summarizes the inhibitory activity:
| Enzyme | IC50 (nM) |
|---|---|
| GSK-3β | 10-1314 |
The wide range of IC50 values suggests that the compound's potency may be influenced by specific structural modifications, particularly in the carboxamide moiety .
IKK-β and ROCK-1 Inhibition
Interestingly, the compound also showed inhibitory activity against IKK-β (IκB kinase β) and ROCK-1 (Rho-associated protein kinase 1), albeit with varying potencies. This multi-kinase inhibition profile suggests a potential for broad-spectrum effects in cellular signaling pathways .
Nitric Oxide and Cytokine Suppression
In a lipopolysaccharide-induced inflammation model, the compound effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines . This anti-inflammatory activity could be attributed to its inhibition of key inflammatory signaling pathways, particularly those involving GSK-3β and IKK-β.
Cell Viability Studies
The compound's effects on neuronal and microglial cell viability were assessed using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) cell lines. The results indicated that the compound did not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for potential neuroprotective applications .
| Cell Line | Viability at 10 µM |
|---|---|
| HT-22 | >90% |
| BV-2 | >90% |
Case Study: Okadaic Acid-Induced Hyperphosphorylation
In a notable case study, the compound was evaluated for its ability to inhibit okadaic acid-induced hyperphosphorylation, a model relevant to neurodegenerative disorders. The results showed that at concentrations of 1 and 10 µM, the compound increased cell viability, indicating a potential neuroprotective effect .
Structure-Activity Relationship
The biological activity of tert-Butyl (5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is closely tied to its structural features. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes. The dioxaborolane moiety, known for its unique reactivity, may contribute to the compound's interaction with target proteins and its overall biological profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
